molecular formula C8H7ClNNaO3S B13522546 Sodium 4-acetamido-3-chlorobenzenesulfinate

Sodium 4-acetamido-3-chlorobenzenesulfinate

Katalognummer: B13522546
Molekulargewicht: 255.65 g/mol
InChI-Schlüssel: LGQVABGOGYAVGZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a sulfinate group attached to a benzene ring, which also contains a chlorine atom and an acetamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-chloro-4-acetamidobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-acetamidobenzene. This can be achieved through the reaction of 3-chloro-4-acetamidobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of sodium 3-chloro-4-acetamidobenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-chloro-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sodium 3-chloro-4-acetamidobenzene-1-sulfonate.

    Reduction: 3-chloro-4-acetamidobenzene-1-sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium 3-chloro-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which sodium 3-chloro-4-acetamidobenzene-1-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom and acetamido group may also contribute to the compound’s reactivity and specificity towards certain enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium 4-acetamidobenzene-1-sulfinate: Lacks the chlorine atom, which may affect its reactivity and applications.

    Sodium 3-chloro-4-aminobenzene-1-sulfinate:

Uniqueness

Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is unique due to the presence of both a chlorine atom and an acetamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7ClNNaO3S

Molekulargewicht

255.65 g/mol

IUPAC-Name

sodium;4-acetamido-3-chlorobenzenesulfinate

InChI

InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI-Schlüssel

LGQVABGOGYAVGZ-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.